N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-18(23)15-5-3-4-6-16(15)26(21,24)25/h3-10H,11-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLFZVVZLAKUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The target compound shares the benzoisothiazol-3-one 1,1-dioxide core with multiple analogues (Table 1). This core is critical for redox modulation and interactions with biological targets, as demonstrated by ’s N-substituted saccharins, which exhibited antioxidant and anticancer activities .
Table 1: Structural Comparison of Key Analogues
Substituent Effects on Pharmacological Properties
- Electron-Donating vs. Methoxy groups () may improve metabolic stability but reduce polarity compared to the dimethylamino group .
- Anticancer Activity: ’s analogues with alkyl/acetonitrile substituents showed moderate anticancer activity in vitro, suggesting the benzoisothiazol core’s role in cytotoxicity . The target compound’s dimethylamino group could modulate binding affinity to kinase or redox targets, though experimental validation is needed.
Hypothesized Structure-Activity Relationships (SAR)
Benzoisothiazol Core : Essential for redox activity and hydrogen bonding with biological targets.
Aromatic Substituents: Dimethylamino Group: May improve solubility and membrane permeability compared to nitro or chloro groups. Acetyl or Methoxy Groups: Could alter metabolic stability or off-target interactions .
Preparation Methods
Core Benzisothiazolone Synthesis
The 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl moiety is synthesized via cyclization of 2-mercaptobenzoic acid derivatives. A two-step oxidation and cyclization protocol is employed:
- Thiol Oxidation : Treatment of 2-mercaptobenzoic acid with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours yields the sulfonic acid intermediate.
- Cyclization : Reaction with chlorosulfonic acid at 80°C facilitates ring closure, forming the benzisothiazolone-1,1-dioxide core.
Key Parameters :
Propanamide Linker Installation
The propanoic acid side chain is introduced via nucleophilic substitution or coupling reactions:
- Alkylation : 3-Bromopropanoic acid reacts with the benzisothiazolone nitrogen in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 50°C.
- Coupling Optimization : Post-alkylation, the carboxylic acid is activated using ethyl chloroformate (ECF) in tetrahydrofuran (THF), followed by amidation with 4-dimethylaminophenylamine.
Alternative Method :
- Carbodiimide-Mediated Coupling : 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid is coupled with 4-dimethylaminophenylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Comparative studies reveal solvent polarity significantly impacts coupling efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 62 | 88 |
| THF | 40 | 71 | 92 |
| DCM | 25 | 68 | 90 |
| Acetonitrile | 50 | 55 | 85 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine, while elevated temperatures (40–50°C) improve reaction kinetics without promoting side reactions.
Catalytic Additives
- Triethylamine (TEA) : Neutralizes HCl byproduct during carbodiimide-mediated coupling, improving yields from 68% to 82%.
- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by stabilizing the transition state, reducing reaction time from 12 hours to 6 hours.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 3.02 (s, 6H, N(CH₃)₂), 2.91 (t, 2H, CH₂), 2.68 (t, 2H, CH₂).
- IR (KBr) : νmax 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1550 cm⁻¹ (N-H).
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A patented continuous-flow process achieves 90% yield at 100 g scale:
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Dimethylaminophenylamine | 320 | 45 |
| EDC | 150 | 25 |
| Solvents | 80 | 15 |
| Catalysts | 50 | 10 |
Challenges and Mitigation Strategies
Byproduct Formation
Environmental Considerations
- Solvent Recovery : DCM and THF are recycled via distillation, reducing waste by 70%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
